N4-m-tolyl-pyrimidine-4,6-diyldiamine
Description
N4-m-tolyl-pyrimidine-4,6-diyldiamine is a pyrimidine derivative featuring amino groups at the 4- and 6-positions of the pyrimidine ring and a meta-tolyl (m-tolyl) substituent at the N4 position. Pyrimidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and ability to participate in hydrogen bonding. This article compares this compound with two structurally related compounds, emphasizing differences in molecular features, physicochemical properties, and applications.
Properties
CAS No. |
104296-46-0 |
|---|---|
Molecular Formula |
C11H12N4 |
Molecular Weight |
200 |
Synonyms |
N4-m-tolyl-pyrimidine-4,6-diyldiamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
1-(4,6-Dimethylpyrimidin-2-yl)-N-(pyridin-3-ylmethyl)piperidin-4-amine ()
- Core Structure : A pyrimidine ring substituted with methyl groups at the 4- and 6-positions, linked to a piperidine-4-amine moiety and a pyridin-3-ylmethyl group.
- Key Differences :
- The target compound lacks the piperidine ring and pyridinylmethyl substituent but includes a meta-tolyl group and amino groups at positions 4 and 6.
2,6-Diaminopyridine () Core Structure: A pyridine ring with amino groups at the 2- and 6-positions. Key Differences:
- The target compound is based on a pyrimidine ring (two nitrogen atoms) rather than pyridine (one nitrogen atom), which could influence electronic properties and hydrogen-bonding capacity.
- The meta-tolyl group in the target compound introduces aromatic bulk, likely increasing lipophilicity compared to 2,6-diaminopyridine.
Physicochemical Properties
- Solubility: The meta-tolyl group in the target compound likely reduces water solubility compared to 2,6-diaminopyridine, which is highly water-soluble .
- Reactivity: The amino groups in both the target compound and 2,6-diaminopyridine may participate in coordination chemistry or serve as hydrogen-bond donors.
Hazard Profiles
- 2,6-Diaminopyridine: Classified as flammable and irritant, with combustion producing toxic gases like CO and NOₓ . The target compound may share similar hazards due to its aromatic and amino functionalities.
Research Findings
- Structural Influence on Applications: The pyrimidine core in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) compared to pyridine-based analogs like 2,6-diaminopyridine. The piperidine-containing analog () demonstrates how heterocyclic appendages can diversify pharmacological profiles, though its exact role remains unclear .
- Synthetic Utility: 2,6-Diaminopyridine is used in surfactant synthesis due to its polarity and solubility , whereas the target compound’s lipophilic m-tolyl group may favor applications in drug delivery or organic electronics.
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